molecular formula C14H21NO3 B189082 3,5-Ditert-butyl-2-nitrophenol CAS No. 3114-67-8

3,5-Ditert-butyl-2-nitrophenol

Cat. No. B189082
CAS RN: 3114-67-8
M. Wt: 251.32 g/mol
InChI Key: BXZHVNRCHYCYFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Ditert-butyl-2-nitrophenol (DBNP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DBNP is a yellow crystalline solid that is commonly used as an antioxidant and a stabilizer in the manufacturing of polymers and plastics. It is also used as a standard reference material for gas chromatography and mass spectrometry.

Mechanism Of Action

The mechanism of action of 3,5-Ditert-butyl-2-nitrophenol is not fully understood, but it is believed to involve the scavenging of free radicals and the inhibition of oxidative stress. 3,5-Ditert-butyl-2-nitrophenol has been shown to be a potent antioxidant, which means that it can neutralize harmful free radicals that can cause damage to cells and tissues.

Biochemical And Physiological Effects

3,5-Ditert-butyl-2-nitrophenol has been found to have several biochemical and physiological effects, including the modulation of inflammatory cytokines, the inhibition of cyclooxygenase-2 (COX-2), and the activation of the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway. These effects suggest that 3,5-Ditert-butyl-2-nitrophenol may have potential therapeutic applications in the treatment of inflammatory diseases, such as arthritis and asthma.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3,5-Ditert-butyl-2-nitrophenol in lab experiments is its stability and low toxicity. 3,5-Ditert-butyl-2-nitrophenol is a stable compound that can be easily synthesized and purified, making it a useful reference material for gas chromatography and mass spectrometry. However, one of the main limitations of using 3,5-Ditert-butyl-2-nitrophenol in lab experiments is its solubility. 3,5-Ditert-butyl-2-nitrophenol is not very soluble in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on 3,5-Ditert-butyl-2-nitrophenol, including the development of new drugs for the treatment of pain and inflammation, the development of new pesticides for agricultural use, and the exploration of its potential applications in environmental science. Additionally, further research is needed to fully understand the mechanism of action of 3,5-Ditert-butyl-2-nitrophenol and its potential therapeutic applications in various diseases.

Synthesis Methods

The synthesis of 3,5-Ditert-butyl-2-nitrophenol involves the reaction of 2-nitrophenol with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction is carried out at elevated temperatures and pressures, and the resulting product is purified by recrystallization.

Scientific Research Applications

3,5-Ditert-butyl-2-nitrophenol has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 3,5-Ditert-butyl-2-nitrophenol has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. In agriculture, 3,5-Ditert-butyl-2-nitrophenol has been shown to have fungicidal and insecticidal properties, making it a potential candidate for the development of new pesticides. In environmental science, 3,5-Ditert-butyl-2-nitrophenol has been found to be an effective antioxidant and stabilizer, making it a potential candidate for the protection of materials from degradation.

properties

IUPAC Name

3,5-ditert-butyl-2-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-13(2,3)9-7-10(14(4,5)6)12(15(17)18)11(16)8-9/h7-8,16H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZHVNRCHYCYFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)O)[N+](=O)[O-])C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356554
Record name 3,5-ditert-butyl-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Ditert-butyl-2-nitrophenol

CAS RN

3114-67-8
Record name 3,5-ditert-butyl-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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